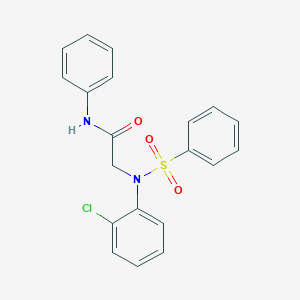
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester, commonly known as DPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPC belongs to the class of pyrrole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mecanismo De Acción
The exact mechanism of action of DPC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. DPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. DPC has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPC has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation, DPC has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, DPC has also been found to reduce pain and swelling in these models. In studies of cancer cells, DPC has been found to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DPC is its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to the use of DPC in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain assays. Additionally, DPC can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DPC. One area of research is the development of more effective synthesis methods for DPC that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DPC and its potential as a therapeutic agent for the treatment of inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of DPC, particularly in human subjects.
Métodos De Síntesis
The synthesis of DPC involves a multi-step process, which starts with the reaction of 2,5-diphenylpyrrole with diethyl malonate in the presence of a base to form the corresponding pyrrole carboxylic acid. The carboxylic acid is then converted into its methyl ester using a reagent such as diazomethane. The final step involves the reduction of the pyrrole ring using a reducing agent such as lithium aluminum hydride to yield DPC.
Aplicaciones Científicas De Investigación
DPC has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that DPC can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, DPC has also been found to possess anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
methyl (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)15-12-16(13-8-4-2-5-9-13)19-17(15)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3/t15-,17-/m1/s1 |
Clave InChI |
KRABNTCRFHMONQ-NVXWUHKLSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC(=N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)